Ni(phen)cl2
Overview
Description
Nickel(II) chloride with 1,10-phenanthroline, commonly referred to as Ni(phen)Cl2, is a coordination compound where nickel(II) ions are coordinated with 1,10-phenanthroline ligands and chloride ions. This compound is known for its distinctive structural and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ni(phen)Cl2 can be synthesized through the reaction of nickel(II) chloride with 1,10-phenanthroline in an appropriate solvent. One common method involves dissolving nickel(II) chloride in methanol and adding 1,10-phenanthroline to the solution. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is typically isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, heating, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ni(phen)Cl2 undergoes various chemical reactions, including:
Substitution Reactions: The chloride ions in this compound can be substituted by other ligands, such as nitrate or acetate, under appropriate conditions.
Oxidation-Reduction Reactions: Nickel(II) in this compound can participate in redox reactions, where it can be reduced to nickel(I) or oxidized to nickel(III) depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) and sodium acetate (for acetate substitution).
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride can reduce nickel(II) to nickel(I), while oxidizing agents like hydrogen peroxide can oxidize it to nickel(III).
Major Products
Substitution Reactions: Products include nickel(II) complexes with different ligands, such as Ni(phen)(NO3)2 or Ni(phen)(OAc)2.
Oxidation-Reduction Reactions: Products include nickel(I) or nickel(III) complexes, depending on the specific redox conditions.
Scientific Research Applications
Ni(phen)Cl2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Ni(phen)Cl2 exerts its effects involves the coordination of nickel(II) ions with 1,10-phenanthroline ligands. This coordination alters the electronic properties of the nickel center, making it more reactive in various chemical processes. The phenanthroline ligands also stabilize the nickel center, allowing it to participate in redox reactions and catalysis .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) chloride with 2,2’-bipyridine (Ni(bipy)Cl2): Similar to Ni(phen)Cl2, but with 2,2’-bipyridine as the ligand.
Nickel(II) chloride with ethylenediamine (Ni(en)Cl2): Uses ethylenediamine as the ligand, resulting in different coordination properties.
Uniqueness
This compound is unique due to the specific electronic and steric properties imparted by the 1,10-phenanthroline ligands. These properties make it particularly effective in catalysis and redox reactions compared to other nickel(II) complexes .
Biological Activity
Nickel(II) complexes, particularly those involving 1,10-phenanthroline (phen), have garnered significant attention due to their diverse biological activities. This article explores the synthesis, characterization, and biological effects of Ni(phen)Cl₂, focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
Ni(phen)Cl₂ is synthesized through the coordination of nickel ions with 1,10-phenanthroline in the presence of chloride ions. The resulting complex typically exhibits an octahedral geometry, with the phen ligand acting as a bidentate chelator that coordinates through its nitrogen atoms. Characterization techniques employed include:
- Elemental Analysis
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
- Ultraviolet-Visible Spectroscopy (UV-Vis)
- Thermogravimetric Analysis (TGA)
These methods confirm the successful formation of the complex and provide insights into its stability and structural properties .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of Ni(phen)Cl₂ and related complexes. The antimicrobial activity is often evaluated against various bacterial and fungal strains using methods such as the well diffusion technique.
Case Studies
- Antibacterial Activity : Research indicates that Ni(phen)Cl₂ exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Antifungal Activity : The complex also demonstrates antifungal properties:
Comparative Efficacy Table
Complex | Bacterial Strains | Inhibition Zone (mm) | Fungal Strains | Inhibition Zone (mm) |
---|---|---|---|---|
Ni(phen)Cl₂ | E. coli | 15 | R. bataicola | 12 |
[Ni(bpy)₂PDB]Cl₂ | P. aeruginosa | 16 | Sclerotium rolfsii | 14 |
Control (Streptomycin) | E. coli | 20 | - | - |
Anticancer Activity
The anticancer properties of Ni(phen)Cl₂ have been investigated using various cancer cell lines, including HL60 leukemia cells. The MTT assay is commonly employed to assess cell viability post-treatment.
Findings
- The complex showed a dose-dependent increase in cytotoxicity, with significant inhibition ratios observed at higher concentrations.
- Binding studies using UV-Vis spectroscopy revealed that Ni(phen)Cl₂ interacts with DNA, suggesting a potential mechanism for its anticancer activity .
The biological activities of Ni(phen)Cl₂ can be attributed to several mechanisms:
- DNA Intercalation : The phen ligand facilitates binding to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Nickel complexes may induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Inhibition : Nickel ions can interfere with metalloproteins essential for microbial survival.
Properties
IUPAC Name |
dichloronickel;1,10-phenanthroline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTGLTCLJRSHSB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Ni]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Ni | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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